3,4-Dihydro-6,7-dimethoxy-3-(3,4-dimethoxybenzyl)isoquinoline hydrobromide
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Overview
Description
3,4-Dihydro-6,7-dimethoxy-3-(3,4-dimethoxybenzyl)isoquinoline hydrobromide is a complex organic compound that belongs to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-6,7-dimethoxy-3-(3,4-dimethoxybenzyl)isoquinoline hydrobromide typically involves the condensation of 6,7-dimethoxy-3,4-dihydroisoquinoline with 3,4-dimethoxybenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-6,7-dimethoxy-3-(3,4-dimethoxybenzyl)isoquinoline hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinolines or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its fully hydrogenated form.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroisoquinolines .
Scientific Research Applications
3,4-Dihydro-6,7-dimethoxy-3-(3,4-dimethoxybenzyl)isoquinoline hydrobromide has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex isoquinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3,4-Dihydro-6,7-dimethoxy-3-(3,4-dimethoxybenzyl)isoquinoline hydrobromide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-3,4-dihydroisoquinoline: A structurally related compound with similar chemical properties.
3,4-Dimethoxybenzyl chloride: A key reagent used in the synthesis of the target compound.
Tetrahydroisoquinoline: A reduced form of isoquinoline with different chemical and biological properties.
Uniqueness
3,4-Dihydro-6,7-dimethoxy-3-(3,4-dimethoxybenzyl)isoquinoline hydrobromide is unique due to its specific substitution pattern and the presence of multiple methoxy groups.
Properties
CAS No. |
57543-29-0 |
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Molecular Formula |
C20H24BrNO4 |
Molecular Weight |
422.3 g/mol |
IUPAC Name |
3-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2-ium;bromide |
InChI |
InChI=1S/C20H23NO4.BrH/c1-22-17-6-5-13(8-18(17)23-2)7-16-9-14-10-19(24-3)20(25-4)11-15(14)12-21-16;/h5-6,8,10-12,16H,7,9H2,1-4H3;1H |
InChI Key |
JWYPPJMTBYBLJL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2CC3=CC(=C(C=C3C=[NH+]2)OC)OC)OC.[Br-] |
Origin of Product |
United States |
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